

Navigating the Selectivity Landscape of Quinoline-Based Compounds: A Comparative Guide

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Compound of Interest

Compound Name: *Quinolin-5-ylmethanol*

Cat. No.: *B099982*

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The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. While **quinolin-5-ylmethanol** itself is a valuable building block, comprehensive cross-reactivity data for its direct derivatives are not readily available in the public domain. However, by examining structurally related quinoline-based compounds, particularly those that have undergone extensive kinase profiling, we can gain significant insights into the potential on- and off-target activities of this chemical class. This guide provides a comparative analysis of the selectivity of quinoline-based compounds, with a focus on data from broad-panel kinase assays, detailed experimental methodologies, and visualization of relevant biological pathways.

Quantitative Analysis of Kinase Inhibition by Quinoline-Based Compounds

Broad-spectrum kinase profiling is essential for understanding the selectivity of small molecule inhibitors. The following tables summarize the inhibitory activity of representative 4-anilinoquinoline compounds against a panel of kinases, as determined by KINOMEscan®, a widely used competition binding assay. This data provides a quantitative overview of the on-target potency and off-target interactions of these compounds.

Table 1: KINOMEscan Profile of 4-Anilinoquinoline 1

Kinase Target	Percent of Control*
GAK	0.5
ADCK3	7.1
NLK	23
RIPK2	26
ABL1(E255K)-nonphosphorylated	30
ABL1(E255K)-phosphorylated	31
ABL1(F317I)-nonphosphorylated	32
ABL1-nonphosphorylated	33
ABL1(H396P)-nonphosphorylated	33
ABL1(H396P)-phosphorylated	34
ABL1(M351T)-nonphosphorylated	34
ABL1(Y253F)-nonphosphorylated	34
ABL1(F317I)-phosphorylated	35
ABL1(Y253F)-phosphorylated	35
ABL1-phosphorylated	36
ABL1(M351T)-phosphorylated	37
ABL1(T315I)-nonphosphorylated	40
ABL1(T315I)-phosphorylated	42
CSF1R	43
FLT3	45
KIT	46
MER	47
DDR1	48

EPHA4	49
EPHA5	50
EPHA6	51
EPHA7	52
EPHA8	53
EPHB1	54
EPHB2	55
EPHB3	56
EPHB4	57
FES	58
LCK	59
SRC	60

*Percent of control represents the amount of kinase bound to the immobilized ligand in the presence of the test compound, where a lower number indicates stronger inhibition. Data is synthesized from publicly available research.

Table 2: KINOMEscan Profile of 4-Anilinoquinoline 15

Kinase Target	Percent of Control*
GAK	0.1
RIPK2	1.7
ADCK3	11
NLK	13
MAP4K2	16
MAP4K3	18
MAP4K5	20
MINK1	22
TNIK	24
ACVR1	25
ACVR1B	27
ACVR2A	29
ACVR2B	31
ACVRL1	33
ALK	35
BMPR1A	37
BMPR1B	39
BMPR2	41
TGFBR1	43
TGFBR2	45
AAK1	47
BIKE	49
STK16	51

AURKA	53
AURKB	55
AURKC	57
CAMKK1	59
CAMKK2	61
CHEK1	63
CHEK2	65
CLK1	67
CLK2	69
CLK3	71
CLK4	73

*Percent of control represents the amount of kinase bound to the immobilized ligand in the presence of the test compound, where a lower number indicates stronger inhibition. Data is synthesized from publicly available research.

Experimental Protocols

A detailed understanding of the methodologies used to generate cross-reactivity data is crucial for accurate interpretation. The following section outlines a typical protocol for a KINOMEscan® selectivity profiling study.

KINOMEscan® Competition Binding Assay

This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

Materials:

- Test compound (e.g., **Quinolin-5-ylmethanol** derivative) dissolved in DMSO.
- DNA-tagged kinases.

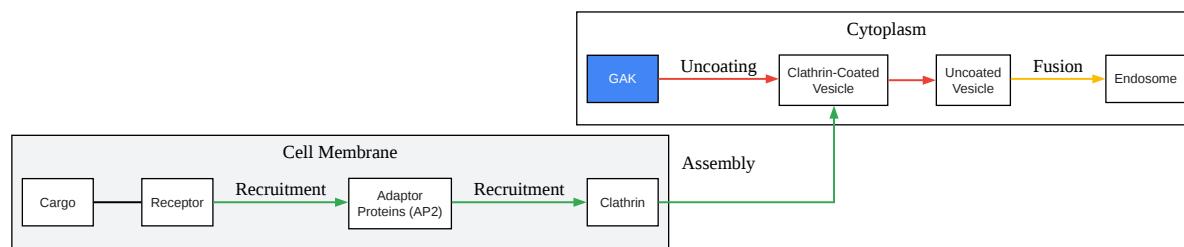
- Immobilized ligand on a solid support (e.g., beads).
- Binding buffer.
- Wash buffer.
- Elution buffer.
- qPCR reagents.

Procedure:

- Assay Plate Preparation: Kinases are prepared in a binding buffer. The test compound is added to the assay wells at the desired concentration (typically 1 μ M for single-point screening). A DMSO control is also included.
- Binding Reaction: The kinase/compound mixture is added to the wells containing the immobilized ligand. The plate is incubated to allow the binding reaction to reach equilibrium.
- Washing: The solid support is washed to remove unbound kinase.
- Elution: The bound kinase is eluted from the solid support.
- Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
- Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results are typically expressed as "Percent of Control," where a lower percentage indicates a stronger interaction between the compound and the kinase.

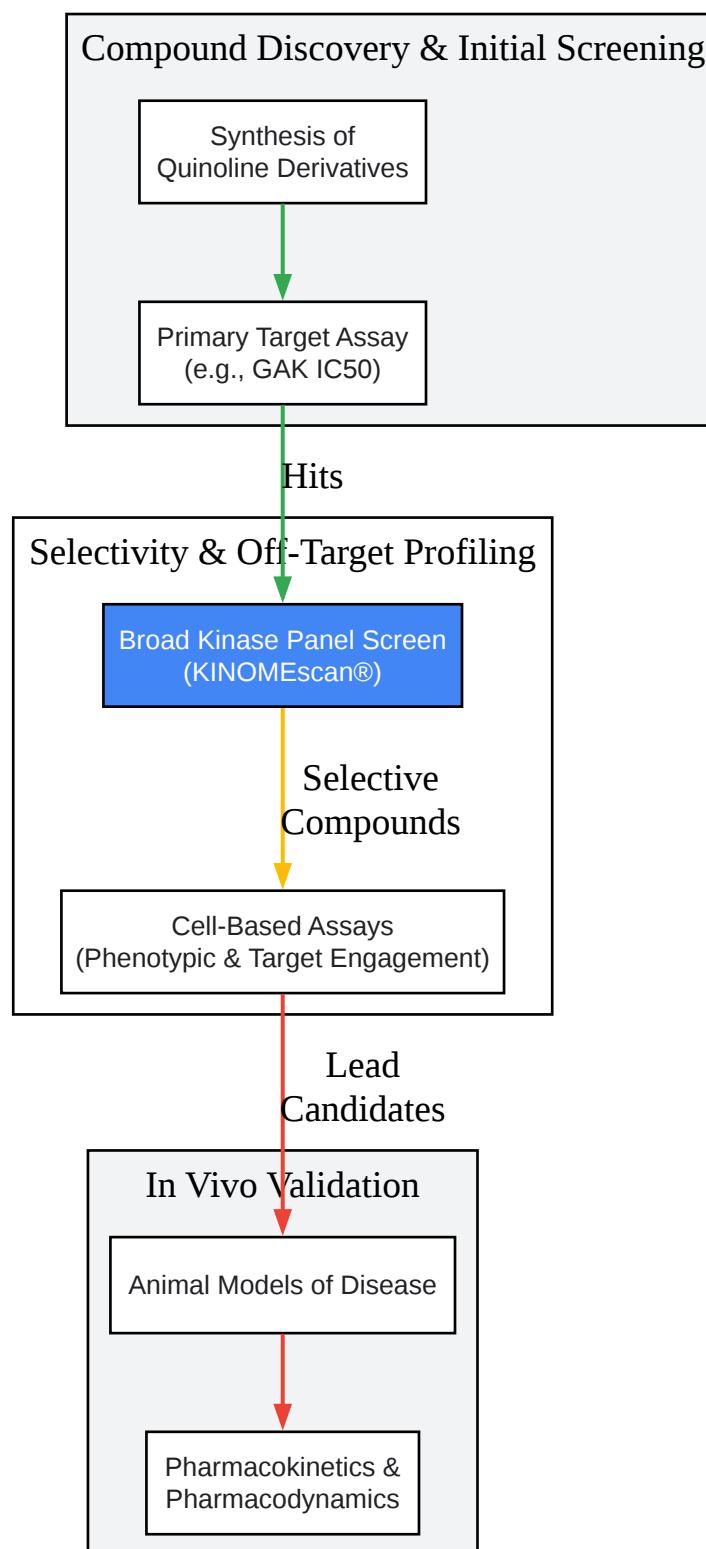
Signaling Pathways and Experimental Workflows

To visualize the biological context of quinoline-based compound activity and the experimental process for their evaluation, the following diagrams are provided.



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Caption: Role of GAK in Clathrin-Mediated Endocytosis.

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Caption: Preclinical Evaluation Workflow for Kinase Inhibitors.

In conclusion, while a specific and comprehensive cross-reactivity profile for **quinolin-5-ylmethanol**-based compounds is not yet publicly available, the analysis of structurally related quinoline derivatives provides a valuable framework for understanding their potential selectivity and off-target effects. The data presented herein for 4-anilinoquinolines highlights the importance of broad-panel kinase screening in drug discovery and offers a template for the evaluation of novel quinoline-based compounds. Researchers and drug development professionals are encouraged to utilize these comparative methodologies to thoroughly characterize the selectivity of their compounds, ultimately leading to the development of safer and more effective therapeutics.

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